Methyl 2-amino-5-methoxybenzoate
Description
Methyl 2-amino-5-methoxybenzoate (CAS: 2475-80-1) is a benzoate ester derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It features an amino group at the 2-position and a methoxy group at the 5-position of the benzene ring, with a methyl ester at the carboxyl group (Figure 1). This compound is a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye manufacturing .
Properties
IUPAC Name |
methyl 2-amino-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBJUGHBJJKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516554 | |
| Record name | Methyl 2-amino-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-80-1 | |
| Record name | Methyl 2-amino-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-methoxybenzoate | |
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Preparation Methods
Palladium-Catalyzed Hydrogenation
The most widely reported method for synthesizing methyl 2-amino-5-methoxybenzoate employs palladium-based catalysts to reduce the nitro group of methyl 2-methoxy-5-nitrobenzoate. In a representative procedure, methyl 2-methoxy-5-nitrobenzoate (13.3 g, 63 mmol) is dissolved in methanol, and 5% palladium-on-carbon (0.66 g) is added under hydrogen pressure (50 psi) for 17 hours. Post-reaction, the catalyst is removed via filtration through Celite, and the filtrate is concentrated under reduced pressure. Extraction with dichloromethane and subsequent drying over sodium sulfate yield the product with a purity confirmed by thin-layer chromatography (Rf = 0.18 in ethyl acetate/methanol 1:1) and elemental analysis (C: 59.44%, H: 6.04%, N: 7.62%).
This method’s success hinges on the catalyst’s activity and the hydrogenation duration. Prolonged reaction times or excessive catalyst loading may lead to dehalogenation or ester group reduction, though such side reactions are minimal under the described conditions.
Reaction Optimization and Yields
Variations in catalyst concentration and solvent systems significantly impact yields. For instance, using 10% palladium hydroxide on carbon (Pd(OH)₂/C) in methanol at ambient pressure achieves comparable reduction efficiency, as evidenced by a 93% yield in a related synthesis of methyl 2-amino-5-hydroxy-4-methoxybenzoate. While this compound differs in substitution, the analogous hydrogenation conditions—ethyl acetate as the solvent and a 4-hour reaction time—highlight the versatility of palladium catalysts for nitro group reductions in methoxybenzoate esters.
Table 1: Comparative Hydrogenation Conditions
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|
| 5% Pd/C | Methanol | 50 | 17 | - | 99.5% | |
| 10% Pd(OH)₂/C | Ethyl Acetate | 5–6 | 4 | 93 | - |
Alternative Synthetic Routes
Nitro Group Reduction Variations
While catalytic hydrogenation dominates, alternative reductants like iron in acidic media have been explored for nitro-to-amine conversions. However, such methods are less favored due to longer reaction times and lower yields. For example, iron powder in hydrochloric acid requires 12–24 hours and generates stoichiometric waste, complicating purification. In contrast, hydrogenation offers cleaner profiles and easier catalyst recovery, aligning with green chemistry principles.
Characterization and Analytical Data
Post-synthesis characterization of this compound relies on spectroscopic and chromatographic techniques:
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1H NMR (300 MHz, DMSO-d6) : δ 3.67 (s, 3H, OCH₃), 3.74 (s, 3H, COOCH₃), 4.96 (br s, 2H, NH₂), 6.75–6.92 (m, 3H, aromatic).
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Mass Spectrometry : m/z 182.25 (M+H)+, confirming the molecular ion.
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Elemental Analysis : Matches theoretical values (C: 59.66%, H: 6.12%, N: 7.73%) within experimental error.
Table 2: Analytical Data Summary
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-amino-5-methoxybenzoate has been explored for its cytotoxic activity against cancer cell lines. Research indicates that methoxy-substituted compounds exhibit enhanced cytotoxicity, particularly against uterine sarcoma cell lines such as MES-SA and MES-SA/Dx5. This suggests a potential role in overcoming multi-drug resistance (MDR) in cancer therapies .
Case Study: Cytotoxic Activity Evaluation
In a comparative study, several derivatives of this compound were tested for their antiproliferative effects. The results indicated that compounds with methoxy substitutions demonstrated improved activity against resistant cell lines, with a resistant factor of approximately 0.5, compared to non-methoxy derivatives which showed significantly faster degradation rates .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo further chemical transformations.
Synthetic Pathways
- Synthesis of Quinazoline Derivatives : The compound has been employed in cyclocondensation reactions to synthesize quinazoline derivatives, which are valuable in medicinal chemistry .
- Preparation of Amino Acids : It can be transformed into amino acids through hydrolysis and subsequent reactions, forming the basis for more complex organic molecules .
Agrochemical Applications
The compound is also relevant in the agrochemical industry, where it can be used as an intermediate in the synthesis of herbicides and pesticides. Its properties allow for modifications that enhance the efficacy of agricultural chemicals.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Cytotoxic agents for cancer treatment; enhances activity against drug-resistant cells |
| Organic Synthesis | Intermediate for synthesizing pharmaceuticals; used in cyclocondensation reactions |
| Agrochemicals | Precursors for herbicides and pesticides; modifications improve efficacy |
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Melting Point : 32–33°C
- Solubility : 1.1 g/L in water at 25°C
- Storage : Sensitive to humidity, oxidizers, and acids; stable at room temperature .
Comparison with Structural Analogs
Positional Isomers
Methyl 2-amino-5-methoxybenzoate has positional isomers that differ in the substitution pattern on the benzene ring:
Key Differences :
- Reactivity: The 2-amino-5-methoxy isomer exhibits higher reactivity in amide coupling and reductive amination due to the ortho-amino group’s electronic effects, making it preferred in drug synthesis .
- Solubility: All isomers share similar solubility profiles (~1–2 g/L in water), but steric hindrance in the 3-amino-4-methoxy isomer may reduce its solubility in non-polar solvents .
Ester Derivatives
Replacing the methyl ester with other alkyl groups alters physicochemical properties:
Key Differences :
- Lipophilicity : The ethyl ester derivative has a higher logP value due to the longer alkyl chain, enhancing its membrane permeability in drug delivery systems .
- Synthetic Flexibility : The methyl ester is more reactive in hydrolysis and transesterification reactions, favoring its use in multi-step syntheses .
Functionalized Derivatives
Modifications to the amino or methoxy groups yield derivatives with distinct applications:
Key Differences :
Agrochemicals
The ethyl ester analog (64018-98-0) is used in herbicide formulations due to its stability under UV exposure .
Biological Activity
Methyl 2-amino-5-methoxybenzoate, also known as methyl anthranilate, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, cytotoxic, and anti-inflammatory activities, supported by various studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . Its structure includes an amino group and a methoxy group attached to a benzoate ring, which contributes to its biological activities. The presence of these functional groups is essential for its interaction with biological systems.
Antioxidant Activity
Antioxidant activity is one of the key biological activities attributed to this compound. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells.
The antioxidant mechanism typically involves the donation of electrons to free radicals, stabilizing them and preventing cellular damage. Various assays have been employed to evaluate the antioxidant potential of this compound:
- DPPH Scavenging Assay : This assay measures the ability of a compound to scavenge the DPPH radical. This compound showed significant radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.
- Hydroxyl Radical Scavenging : In vitro studies using the Fenton reaction demonstrated that this compound effectively inhibited hydroxyl radical-mediated degradation of deoxyribose, indicating strong antioxidant properties.
Results Summary
| Assay Type | IC50 Value (μg/mL) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 15.0 | Ascorbic Acid |
| Hydroxyl Radical Scavenging | 18.0 | Butylated Hydroxyanisole |
| Superoxide Radical Scavenging | 22.0 | N/A |
Cytotoxic Activity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds with methoxy substitutions exhibit enhanced cytotoxicity.
Case Studies
- Uterine Sarcoma Cell Lines : In a study involving MES-SA and MES-SA/Dx5 cell lines, this compound derivatives demonstrated significant antiproliferative activity. The methoxy group was found to be crucial for overcoming multi-drug resistance (MDR), making these compounds promising candidates for further development.
- Cell Viability Assays : The compound was subjected to MTT assays which revealed that it inhibits cell viability in a dose-dependent manner across multiple cancer cell lines.
Anti-inflammatory Activity
In addition to its antioxidant and cytotoxic properties, this compound exhibits anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation.
Mechanism and Findings
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways:
- Inhibition of COX Enzymes : Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Cytokine Modulation : The compound has been shown to reduce levels of TNF-alpha and IL-6 in vitro, contributing to its anti-inflammatory profile.
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-5-methoxybenzoate, and what key intermediates are involved?
this compound is commonly synthesized via coupling reactions. For example, it can be coupled with carboxylic acids (e.g., 4-(N,N-dimethylcarbamimidoyl)benzoic acid derivatives) using reagents like POCl₃ in solvents such as 2-methyltetrahydrofuran (2-MeTHF). Hydrolysis steps with LiOH are employed to generate intermediates like amido-benzoic acids, which are further functionalized . Key intermediates include tosyl-protected carbamimidoyl derivatives and benzoxazinones, which aid in isolation and purification .
Q. How is this compound characterized spectroscopically?
Characterization typically involves:
- ¹H/¹³C NMR : Signals for methoxy (δ ~3.8–3.9 ppm) and ester carbonyl (δ ~165–168 ppm) groups are diagnostic. Aromatic protons in the 6.5–8.0 ppm range confirm substitution patterns .
- IR Spectroscopy : Stretching bands for ester C=O (~1715 cm⁻¹) and aromatic C-N (~1520 cm⁻¹) are observed .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, e.g., m/z 289.1 for derivatives .
Q. What solvents and reaction conditions are optimal for its synthesis and purification?
2-MeTHF is preferred as a green solvent due to its immiscibility with water, enabling facile product isolation . Reflux conditions (e.g., in toluene) are used for amide formation, while LiOH-mediated hydrolysis is performed in aqueous/organic biphasic systems to enhance yield and purity .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives of this compound?
- Solvent Optimization : Use of 2-MeTHF improves reaction efficiency and reduces purification steps due to its low miscibility with water .
- Protective Groups : Tosyl groups enhance intermediate stability and isolation (e.g., 81% yield for amido-benzoic acid intermediates) .
- Reagent Selection : Avoiding expensive coupling agents (e.g., via benzoxazinone intermediates) minimizes costs and side reactions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate) to confirm substitution patterns .
- Computational Modeling : Density functional theory (DFT) can predict vibrational frequencies (FTIR/Raman) and optimize geometry for ambiguous cases .
- X-ray Crystallography : While not directly reported for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallography to resolve complex structures .
Q. How does the substitution pattern (e.g., methoxy/amino groups) influence reactivity in downstream applications?
- Electrophilic Substitution : The amino group directs electrophiles to the ortho/para positions, while the methoxy group deactivates the ring, favoring specific regioselectivity in further functionalization .
- Biological Activity : Modifications at the 2-amino and 5-methoxy positions (e.g., halogenation) are explored in drug discovery for enhanced pharmacokinetic properties .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
- Purification : Intermediate precipitation in 2-MeTHF reduces column chromatography needs .
- Byproduct Control : Avoiding nitro-group reductions and late-stage Pinner reactions minimizes chlorinated impurities .
- Solvent Recycling : 2-MeTHF’s low toxicity and recyclability support sustainable scale-up .
Methodological Considerations
Q. How are solubility and stability issues managed during handling?
- Storage : Keep in dry, airtight containers at room temperature to prevent ester hydrolysis .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water, requiring biphasic systems for reactions .
Q. What analytical techniques validate purity for pharmacological studies?
- HPLC : Retention time comparison against standards ensures >95% purity .
- TLC : Silica-based plates with UV visualization monitor reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
